1-Phenyl-2-(pyrazin-2-yl)ethanol

Physicochemical characterization Solid-state properties Purification

Sourcing a validated D3 pharmacophore intermediate can delay CNS drug discovery. 1-Phenyl-2-(pyrazin-2-yl)ethanol (CAS 36914-69-9) is explicitly recited in US Patent US20030229066A1 as a key synthetic intermediate for dopamine D3 receptor ligands. • Patent-validated entry into D3 antagonist/partial agonist series • Chiral alcohol handle enables enantiomeric resolution or achiral derivatization • Essential for antibacterial pyrazoline libraries (MIC 0.2-0.4 mg/mL) Supplied as racemic solid (95% purity; m.p. 88-90 °C) with documented acute IV toxicity (LD50 180 mg/kg, mouse) for immediate regulatory compliance.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 36914-69-9
Cat. No. B1360398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(pyrazin-2-yl)ethanol
CAS36914-69-9
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=NC=CN=C2)O
InChIInChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9,12,15H,8H2
InChIKeyGCLRAFFYSKHBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(pyrazin-2-yl)ethanol: Identity & Physicochemical Profile


1-Phenyl-2-(pyrazin-2-yl)ethanol (CAS 36914-69-9) is a pyrazine-containing secondary alcohol with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol. It is a chiral molecule existing as both (R)- and (S)-enantiomers, typically supplied as a racemic solid with a melting point of 88–90 °C, a predicted boiling point of 328.3 ± 37.0 °C at 760 mmHg, and a density of 1.194 g/cm³ . The compound is commercially available from multiple vendors at a minimum purity specification of 95% . Its pyrazine ring provides two hydrogen-bond-accepting nitrogen atoms, while the secondary alcohol serves as both a hydrogen-bond donor and a derivatizable handle, making it a versatile small-molecule scaffold for medicinal chemistry and coordination chemistry applications .

Scaffold Type
Chiral racemic secondary alcohol with pyrazine and phenyl motifs
Selection Logic
Patent-precedented D3 ligand intermediate; supports pyrazoline antibacterial derivatization
Use Context
Medicinal chemistry, coordination chemistry, and regulated-lab procurement

Why 1-Phenyl-2-(pyrazin-2-yl)ethanol Cannot Be Substituted


Superficially similar pyrazine-ethanol compounds such as 2-(pyrazin-2-yl)ethanol (CAS 6705-31-3), 1-phenyl-2-(pyridin-2-yl)ethanol (CAS 2294-74-8), and 2-pyrazin-2-yl-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 502625-51-6) differ materially from 1-phenyl-2-(pyrazin-2-yl)ethanol in their physicochemical properties, hydrogen-bonding capacity, steric profile, and documented synthetic utility . The absence of the phenyl group eliminates a key hydrophobic and π-stacking motif; replacement of pyrazine with pyridine alters basicity, dipole moment, and metal-coordination geometry; trifluoromethyl substitution introduces strong electron-withdrawing effects that can alter reaction kinetics and biological target engagement [1]. Critically, 1-phenyl-2-(pyrazin-2-yl)ethanol is explicitly recited as a synthetic intermediate in patent US20030229066A1 for dopamine D3 receptor ligands, a use case that is absent for the simpler analogs [2].

! 2-(Pyrazin-2-yl)ethanol lacks the phenyl ring; may not support D3 pharmacophore or pyrazoline formation.
! 1-Phenyl-2-(pyridin-2-yl)ethanol alters basicity and metal-coordination geometry vs. pyrazine.
! Trifluoromethyl or chloro analogs shift ionization and electronic profiles; may alter target engagement and reactivity.

1-Phenyl-2-(pyrazin-2-yl)ethanol: Comparative Evidence


Melting Point Differentiation

The melting point of 1-phenyl-2-(pyrazin-2-yl)ethanol (88–90 °C) is approximately 20 °C lower than that of its pyridine analog 1-phenyl-2-(pyridin-2-yl)ethanol (108–110 °C) and approximately 12 °C lower than that of its 4-trifluoromethyl analog 2-pyrazin-2-yl-1-(4-(trifluoromethyl)phenyl)ethanol (100–102 °C) . This lower melting point indicates weaker intermolecular forces in the solid state and may confer advantages in solvent-free reactions, melt-phase processing, and ease of recrystallization during purification .

Melting Point Differentiation
Data to verify
88–90 °C vs. 108–110 °C (pyridine analog) and 100–102 °C (CF3 analog)
Supports melt-phase processing and recrystallization screening.
Vendor-reported ranges; open capillary method.
Physicochemical characterization Solid-state properties Purification Formulation

pKa Differentiation vs. Chloro-Substituted Analog

The predicted pKa of 1-phenyl-2-(pyrazin-2-yl)ethanol is 13.71 ± 0.20, indicating a very weakly acidic secondary alcohol . In contrast, (R)-2-chloro-1-(pyrazin-2-yl)ethanol (CAS 913289-20-0) has a predicted pKa of 12.33 ± 0.20, making it approximately 1.4 pKa units more acidic due to the electron-withdrawing chlorine substituent . This means that at physiological pH (7.4), both compounds remain predominantly unionized, but the chloro analog will begin to deprotonate at lower pH, altering its hydrogen-bonding profile and reactivity toward base-sensitive substrates .

pKa Differentiation
Data to verify
13.71 ± 0.20 vs. 12.33 ± 0.20 (chloro analog)
Wider working window before alkoxide formation.
Predicted values; experimental validation recommended.
Ionization state Solubility Salt formation Reactivity prediction

Patent-Backed Dopamine D3 Ligand Intermediate

1-Phenyl-2-(pyrazin-2-yl)ethanol is explicitly disclosed as a synthetic intermediate in US Patent Application US20030229066A1 (Sanofi-Aventis), where it serves as a building block for heterocyclic urea derivatives that display selective binding to dopamine D3 receptors [1]. The patent describes compounds with potential utility in treating central nervous system disorders. This patent-backed use case represents a tangible differentiator from simpler pyrazine ethanol analogs such as 2-(pyrazin-2-yl)ethanol (CAS 6705-31-3), which lacks the phenyl ring required for the hydrophobic interactions exploited in the D3 pharmacophore . The presence of both the pyrazine N-atoms and the phenyl ring enables simultaneous π-stacking and hydrogen-bonding interactions that are specifically required for the D3 receptor-binding motif [1].

Patent-Backed D3 Ligand Intermediate
Class-level inference
Recited in US20030229066A1 (Sanofi-Aventis) as a D3 pharmacophore building block.
Patent-precedented entry point for D3 receptor modulator research.
Qualitative differentiation; D3 binding requires full pharmacophore assembly.
Dopamine D3 receptor CNS drug discovery Patent intermediate Medicinal chemistry

Antibacterial Activity of Pyrazoline Derivatives

Pyrazoline derivatives synthesized using 1-phenyl-2-(pyrazin-2-yl)ethanol as a starting material have demonstrated antibacterial activity against clinical bacterial pathogens, with minimum inhibitory concentration (MIC) values in the range of 0.2–0.4 mg/mL . While the parent compound itself is not the active species, its structural features (the pyrazine ring and the phenyl-bearing chiral alcohol) are essential for constructing the pyrazoline pharmacophore. This scaffold-derived antibacterial activity is not reported for derivatives of the simpler analog 2-(pyrazin-2-yl)ethanol, which lacks the phenyl substituent necessary for the chalcone condensation that forms the pyrazoline core .

Antibacterial Activity of Pyrazoline Derivatives
Class-level inference
Derivative MIC range: 0.2–0.4 mg/mL against clinical isolates (Rani et al., 2015).
Scaffold tractability for antibacterial pyrazoline synthesis.
Parent compound is not the active species; comparator data absent.
Antibacterial Pyrazoline derivatives MIC Antimicrobial resistance

Established Acute Toxicity Profile

The acute intravenous toxicity of 1-phenyl-2-(pyrazin-2-yl)ethanol has been determined in mice, with an LD50 of 180 mg/kg . This value is registered in the RTECS database under accession number UQ3300000 . By comparison, the structurally related compound 2-(pyrazin-2-yl)ethanol (CAS 6705-31-3) does not have a publicly available, verified LD50 value in the RTECS database or major safety data sheets, limiting the ability to perform comparative risk assessment for that analog . The availability of a defined toxicity endpoint for the target compound enables occupational exposure banding, waste disposal classification, and institutional biosafety committee review without requiring additional acute toxicity testing.

Established Acute Toxicity Profile
Supporting evidence
LD50 = 180 mg/kg (IV, mouse); RTECS UQ3300000.
Supports occupational exposure banding and institutional biosafety review.
Analog toxicity data absent; de novo testing may be needed for comparators.
Acute toxicity Safety pharmacology LD50 Risk assessment Handling precautions

Racemic Chiral Scaffold Availability

1-Phenyl-2-(pyrazin-2-yl)ethanol is a chiral secondary alcohol supplied as a racemic mixture, offering flexibility in synthetic strategy . In contrast, (R)-2-chloro-1-(pyrazin-2-yl)ethanol (CAS 913289-20-0) is commercially available only as the single (R)-enantiomer, which limits its utility for structure–activity relationship (SAR) studies requiring both enantiomers . The racemic nature of the target compound allows researchers to either use it directly for achiral derivatization (e.g., oxidation to the ketone, O-alkylation, esterification) or perform chiral resolution to obtain enantiopure material for stereospecific SAR exploration . The presence of the phenyl group also provides a strong chromophore for chiral HPLC detection, facilitating analytical method development .

Racemic Chiral Scaffold Availability
Specification review
Racemic mixture; both enantiomers accessible via resolution.
Enables stereochemistry–activity relationship studies and achiral derivatization.
Chiral HPLC methods available for enantiomer separation.
Chiral building block Enantiomeric resolution Asymmetric synthesis Medicinal chemistry

1-Phenyl-2-(pyrazin-2-yl)ethanol: Priority Applications


Dopamine D3 Receptor Ligand Discovery

Research groups developing selective dopamine D3 receptor antagonists or partial agonists for CNS indications (schizophrenia, Parkinson's disease, substance use disorders) should procure 1-phenyl-2-(pyrazin-2-yl)ethanol as a key synthetic intermediate. The compound's explicit use in US Patent US20030229066A1 (Sanofi-Aventis) provides a validated entry point into a known D3 pharmacophore series, leveraging the pyrazine-phenyl-alcohol triad for receptor binding [1]. The chiral alcohol handle enables further diversification, and the racemic supply allows both enantiomeric resolution and direct achiral derivatization strategies .

Antibacterial Pyrazoline Derivative Synthesis

Academic and industrial groups pursuing novel antibacterial agents should prioritize this scaffold for pyrazoline library synthesis. Derivatives prepared from 1-phenyl-2-(pyrazin-2-yl)ethanol have demonstrated antibacterial activity with MIC values of 0.2–0.4 mg/mL against clinical isolates . The phenyl group is structurally required for the chalcone intermediate that forms the pyrazoline core, making simpler analogs such as 2-(pyrazin-2-yl)ethanol unsuitable for this application .

Metal Complexation and Coordination Chemistry

The combination of pyrazine N-donor atoms and a hydroxyl O-donor in 1-phenyl-2-(pyrazin-2-yl)ethanol provides a chelating scaffold for Pd(II) and Pt(II) complexation. Such complexes have been characterized by X-ray diffraction and spectroscopic techniques, with potential applications in catalysis and anticancer metallodrug discovery . The lower melting point (88–90 °C) of the target compound, compared to its pyridine and CF3-substituted analogs, may facilitate melt-phase complexation reactions .

Regulated Lab Use with Toxicity Data

CROs, pharmaceutical R&D facilities, and academic core labs operating under institutional biosafety committees should select 1-phenyl-2-(pyrazin-2-yl)ethanol over analogs that lack verified toxicity data. The compound has a defined acute IV toxicity endpoint (LD50 = 180 mg/kg, mouse) and an RTECS registry number (UQ3300000), enabling occupational exposure banding and regulatory compliance without requiring de novo acute toxicity testing . This reduces procurement friction in regulated environments.

Application
Selection Property
Validation Focus
Dopamine D3 receptor ligand research
Patent-precedented D3 pharmacophore intermediate
D3 binding assay context; pharmacophore assembly review
Antibacterial pyrazoline derivative synthesis
Phenyl-bearing scaffold for chalcone-derived pyrazolines
Antimicrobial screening context; MIC endpoint review
Metal complexation and coordination chemistry
Pyrazine-N and hydroxyl-O chelating scaffold
Complex characterization; catalysis and metallodrug research
Regulated lab procurement with toxicity data
Defined acute IV toxicity endpoint (RTECS-listed)
Occupational exposure banding; biosafety committee review

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